molecular formula C12H13NO3 B13609334 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid

Cat. No.: B13609334
M. Wt: 219.24 g/mol
InChI Key: LLPCUNAGOMORBM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of an ethylcarbamoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-[3-(ethylcarbamoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-2-13-12(16)10-5-3-4-9(8-10)6-7-11(14)15/h3-8H,2H2,1H3,(H,13,16)(H,14,15)/b7-6+

InChI Key

LLPCUNAGOMORBM-VOTSOKGWSA-N

Isomeric SMILES

CCNC(=O)C1=CC=CC(=C1)/C=C/C(=O)O

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoacrylic acid with 3-aminophenyl ethylcarbamate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amino group of the ethylcarbamate attacks the electrophilic carbon of the bromoacrylic acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical pathways, while the ethylcarbamoyl group may enhance the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Methylcarbamoyl)phenyl)acrylic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-(3-(Propylcarbamoyl)phenyl)acrylic acid: Similar structure but with a propyl group instead of an ethyl group.

    3-(3-(Butylcarbamoyl)phenyl)acrylic acid: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs, making it valuable for various research and industrial applications.

Biological Activity

3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 219.24 g/mol

The compound features an ethylcarbamoyl group attached to a phenylacrylic acid backbone, which is significant for its biological interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of acrylic acid derivatives, including this compound. Notably, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that acrylic acid derivatives may exert their anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a related compound demonstrated an IC50_{50} value of 3.24 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .

Acaricidal Activity

In addition to anticancer properties, some derivatives of acrylic acids have been evaluated for their acaricidal activity. A study designed a series of 3-aryl propionic esters, revealing that structural modifications significantly influenced their efficacy against Psoroptes cuniculi (a mange mite) . The findings suggest that the carbonyl group in the ester plays a crucial role in biological activity.

Antioxidant Activity

The antioxidant potential of acrylic acid derivatives has also been explored. Compounds exhibiting structural similarities to this compound have been shown to scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity Type Compound Cell Line/Organism IC50_{50} Mechanism
Anticancer3-(4-chlorophenyl) acrylic acidMDA-MB-2313.24 μMInhibition of tubulin polymerization
Acaricidal3-aryl propionic estersPsoroptes cuniculiNot specifiedAcyl transfer mechanism
AntioxidantVarious acrylic acid derivativesNot specifiedVariesFree radical scavenging

Case Study 1: Antitumor Efficacy

In vivo studies on acrylic acid derivatives have shown promising results. For example, one study reported that a sodium salt form of an acrylic acid derivative significantly reduced viable EAC (Ehrlich Ascites Carcinoma) cell counts in treated mice compared to control groups. The treatment led to increased life span and decreased tumor volume, highlighting the compound's potential as an antitumor agent .

Case Study 2: Mechanistic Insights

A recent investigation into the molecular mechanisms revealed that certain acrylic acid derivatives activate the Src/JNK signaling pathway, which is critical for inducing apoptosis in cancer cells. This study demonstrated that these compounds could generate reactive oxygen species (ROS), further promoting cell death in cancerous tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.